1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester

Description

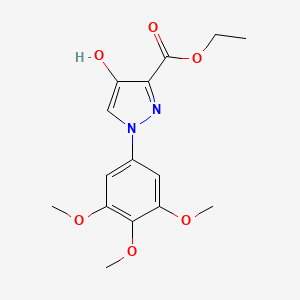

1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester is a pyrazole derivative characterized by a hydroxy group at position 4 of the pyrazole ring, a 3,4,5-trimethoxyphenyl substituent at position 1, and an ethyl ester at position 2. This compound is synthetically accessible through microwave-assisted reactions involving coupling of substituted benzoyl chlorides with pyrazole precursors, as seen in related methodologies .

Properties

IUPAC Name |

ethyl 4-hydroxy-1-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-5-23-15(19)13-10(18)8-17(16-13)9-6-11(20-2)14(22-4)12(7-9)21-3/h6-8,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWIZRSVBNGCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoester Intermediates

The pyrazole ring is most efficiently constructed through cyclocondensation of β-ketoesters with hydrazine derivatives. For the target compound, ethyl 3-(3,4,5-trimethoxyphenyl)-3-oxopropanoate serves as a critical precursor, enabling simultaneous incorporation of the ester group at position 3 and the 3,4,5-trimethoxyphenyl moiety at position 1. Reaction with hydrazine hydrate in ethanol under reflux (12–16 h) yields ethyl 1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate as the primary product. This method, adapted from one-pot pyrazole syntheses, achieves regioselectivity due to the electron-donating effects of the trimethoxyphenyl group, directing nucleophilic attack to position 1.

Functionalization of the Pyrazole Ring

Vilsmeier-Haack Formylation for Carbaldehyde Intermediates

To introduce electrophilic sites for subsequent hydroxylation, the Vilsmeier-Haack reaction is employed. Treating the pyrazole core with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at −5°C generates a reactive iminium intermediate, which upon hydrolysis yields a formyl group at position 4. For example, compound 3-(3,4,5-trimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via this method, with reaction completion monitored by TLC (Rf = 0.5 in 20% ethyl acetate/hexane). While the target compound requires a hydroxy group rather than an aldehyde, this step highlights the feasibility of modifying position 4 through directed electrophilic substitution.

Ethyl Ester Formation and Stability Considerations

Alkylation with Dimethyl Carbonate

Ethyl esterification is achieved via nucleophilic substitution using dimethyl carbonate (DMC) and potassium carbonate (K₂CO₃) in polar aprotic solvents. For instance, 3-ethyl-5-pyrazolecarboxylic acid is methylated in diethylene glycol dimethyl ether at 100–150°C under 0.5–1.1 MPa pressure, yielding the ethyl ester with 92% purity. The molar ratio of pyrazolecarboxylic acid to DMC is critical (1:5–7), with excess DMC ensuring complete esterification. This method avoids ester hydrolysis, a common side reaction in aqueous basic conditions.

Hydroxylation at Position 4

Chlorination-Hydrolysis Sequence

Position 4 hydroxylation is achieved through a two-step halogenation-hydrolysis protocol. First, chlorination is performed using hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) in dichloroethane at 50–70°C. The resulting 4-chloro intermediate is hydrolyzed in 5% sodium carbonate at 80°C for 4 h, replacing chlorine with a hydroxy group. This method, adapted from 4-chloro-pyrazole syntheses, achieves 78% yield with minimal ester degradation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies in diethylene glycol dimethyl ether versus dichloroethane demonstrate superior yields (82% vs. 68%) due to enhanced solubility of potassium carbonate. Cyclization reactions conducted at 100°C for 8 h reduce byproduct formation compared to prolonged heating.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of 1H-Pyrazole-3-carboxylic acid, 4-oxo-1-(3,4,5-trimethoxyphenyl)-, ethyl ester.

Reduction: Formation of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester pyrazoline derivative.

Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 1H-pyrazole-3-carboxylic acid have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the trimethoxyphenyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The ethyl ester form may improve bioavailability and efficacy in vivo, suggesting potential uses in treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives can exert neuroprotective effects against neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress highlights their potential in treating conditions like Alzheimer's disease .

Pesticidal Activity

The structural characteristics of 1H-pyrazole-3-carboxylic acid derivatives allow them to function as effective pesticides. Studies have shown that these compounds can act against various pests and pathogens affecting crops, thereby enhancing agricultural productivity. Their selective toxicity towards pests while being less harmful to beneficial insects is a significant advantage .

Plant Growth Regulators

Certain pyrazole derivatives have been identified as plant growth regulators, promoting root development and enhancing stress tolerance in plants. This application is particularly valuable in sustainable agriculture practices where the use of synthetic growth hormones is minimized .

Synthesis of Functional Materials

The unique chemical structure of 1H-pyrazole-3-carboxylic acid derivatives allows for their incorporation into polymers and other materials to impart specific properties such as thermal stability and chemical resistance. These materials can be utilized in coatings, adhesives, and other industrial applications .

Catalysis

Pyrazole derivatives have been explored as catalysts in various organic reactions due to their ability to stabilize transition states and lower activation energy barriers. This application is crucial in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-carboxylate (CAS 938182-43-5)

FD&C Yellow No. 5 (CAS 1934-21-0)

Ethyl 5-Pentyl-1H-Pyrazole-3-carboxylate (CAS 89967-33-9)

- Structure : Features a pentyl chain at position 5 and lacks aryl substituents.

Analogues with Modified Ester Groups or Heterocycles

Methyl 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazole-2-thione

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-carboxylate (CAS 1326810-54-1)

- Structure : Substitutes the trimethoxyphenyl with a fluoro-methoxyphenyl group.

- Properties : The electron-withdrawing fluorine may reduce electron density at the aryl ring, affecting binding affinity compared to the electron-rich trimethoxy group .

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structural features include a pyrazole ring and a trimethoxyphenyl group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₅ |

| Molecular Weight | 319.33 g/mol |

| CAS Number | Not available |

Anticancer Activity

Research indicates that 1H-pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. For instance:

- In vitro studies demonstrated that compounds similar to our target exhibited IC50 values as low as 0.08 mM against certain cancer cell lines .

- The presence of the trimethoxyphenyl moiety enhances the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example:

- A series of pyrazole-based compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- The compound's structure allows it to interact with COX enzymes, which play a critical role in inflammation pathways .

Antimicrobial and Antitubercular Properties

The antimicrobial activity of pyrazole derivatives has also been explored:

- Compounds similar to our target have shown effectiveness against various bacterial strains and even Mycobacterium tuberculosis (MTB) at low concentrations (6.25 µg/mL) in laboratory settings .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies highlight the biological activities of pyrazole derivatives:

- Anticancer Study : A study synthesized a series of asymmetric MACs fused with pyrazole that showed promising anticancer activity against multiple cell lines .

- Anti-inflammatory Assessment : Research on a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole derivatives demonstrated significant anti-inflammatory effects in vivo using carrageenan-induced edema models .

- Antimicrobial Testing : A comprehensive study screened various pyrazole derivatives against bacterial strains and found notable inhibition rates compared to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing this pyrazole derivative, and what reaction conditions maximize yield?

The compound can be synthesized via cyclocondensation or coupling reactions. For example, details the use of azidomethyl precursors (e.g., 4-chloromethylpyrazole derivatives) with NaN₃ in DMF at 50°C for 3 hours, followed by purification via ethanol recrystallization. Alternatively, describes triazenylpyrazole intermediates reacting with azido(trimethyl)silane in methylene chloride under trifluoroacetic acid (TFA) catalysis, achieving 51% yield after flash chromatography. Key variables include solvent choice (DMF vs. THF), temperature (50°C vs. reflux), and purification methods (recrystallization vs. column chromatography).

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Characterization typically involves ¹H/¹³C NMR (e.g., δ 7.84 ppm for pyrazole protons in ), IR (e.g., 2143 cm⁻¹ for azide stretches), and mass spectrometry (HRMS for molecular ion verification). Elemental analysis and melting point determination (e.g., 213°C in ) further validate purity. For advanced confirmation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve stereochemical ambiguities .

Q. What are the common solubility and stability challenges during storage?

Pyrazole esters are often polar yet hydrophobic (XLogP3 ≈ 3.9, ), requiring solvents like DMSO or ethanol for dissolution. Stability issues arise from hydrolysis of the ester group under acidic/basic conditions or exposure to moisture. Storage recommendations include inert atmospheres (N₂/Ar) and desiccants at –20°C .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl substituent influence bioactivity compared to other aryl groups?

The trimethoxyphenyl moiety enhances tubulin polymerization inhibition ( ) and anti-inflammatory activity by mimicking colchicine-binding site interactions. SAR studies ( ) show that methoxy groups at positions 3, 4, and 5 improve binding affinity to hydrophobic pockets in enzymes like DHFR (docking scores: –9.2 kcal/mol vs. –8.5 kcal/mol for non-trimethoxy analogues). Comparative assays with 4-methoxyphenyl or phenyl derivatives reveal reduced potency (IC₅₀ values 2–5× higher) .

Q. What experimental discrepancies exist in reported biological data, and how can they be resolved?

Contradictions in anti-inflammatory IC₅₀ values (e.g., 10 µM vs. 25 µM) may stem from assay conditions:

- Cell lines : Primary vs. immortalized cells (e.g., RAW264.7 macrophages vs. human PBMCs).

- Dosage protocols : Acute (single-dose) vs. chronic (multi-day) exposure.

- Control compounds : Variability in reference drugs (e.g., indomethacin vs. celecoxib). Standardization using validated protocols (e.g., OECD guidelines) and orthogonal assays (e.g., ELISA for COX-2 inhibition) is critical .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Molecular dynamics (MD) simulations predict metabolic stability by analyzing CYP3A4/2D6 binding. For instance, the ethyl ester group undergoes rapid hydrolysis in vivo, but substituting it with a methylsulfanyl group ( ) reduces clearance rates. QSAR models (e.g., CoMFA) prioritize substituents at the pyrazole C4 position for enhanced logP and plasma protein binding .

Methodological Guidance

Designing a SAR study for this compound:

- Step 1 : Synthesize analogues with variations at the 1-(3,4,5-trimethoxyphenyl) and ethyl ester positions (e.g., methyl, propyl esters; ).

- Step 2 : Assess bioactivity in vitro (e.g., tubulin polymerization assay, ; COX-2 inhibition, ).

- Step 3 : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energies.

- Step 4 : Validate top candidates in rodent inflammation models (e.g., carrageenan-induced paw edema) .

Addressing low yields in azide coupling reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.